molecular formula C9H8F3N B6321344 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene CAS No. 1858256-90-2

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene

Cat. No. B6321344
CAS RN: 1858256-90-2
M. Wt: 187.16 g/mol
InChI Key: NAXWRWPSMVWEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene (TFMCB) is an organic compound belonging to the class of bicyclic compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. TFMCB is a versatile reagent in organic synthesis, with a wide range of applications in the field of medicinal chemistry and organic synthesis.

Scientific Research Applications

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is widely used as a reagent in organic synthesis. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, indoles, and quinolines. It is used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is still not fully understood. However, it is believed that the reaction is initiated by the nucleophilic attack of the trifluoromethyl isocyanide on the 1,3-dichloro-2-methyl-1-propene, resulting in the formation of a cyclic intermediate. This intermediate is then attacked by the base, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, studies have shown that it can act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it can also act as an antioxidant and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene in lab experiments include its low cost, its high reactivity, and its stability in air. It is also relatively non-toxic and has a low odor. However, there are some limitations to using this compound in lab experiments. It is sensitive to light and moisture, and it can react with other compounds in the presence of heat or acid.

Future Directions

There are several potential future directions for research on 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene. These include further investigations into its mechanism of action and biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on its potential applications in the field of medicinal chemistry and organic synthesis. Other potential areas of research include its use as an inhibitor of enzymes, and its potential as an antioxidant.

Synthesis Methods

3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is synthesized from the reaction of trifluoromethyl isocyanide and 1,3-dichloro-2-methyl-1-propene. The reaction is carried out in an inert atmosphere of nitrogen or argon at a temperature of 40 to 50°C. The reaction is carried out in the presence of a catalytic amount of a base such as sodium hydride or potassium carbonate. The reaction is usually complete within 1-2 hours.

properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWRWPSMVWEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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